molecular formula C14H18INO5 B3370625 Boc-D-Tyr(3-I)-OH CAS No. 478183-68-5

Boc-D-Tyr(3-I)-OH

Cat. No.: B3370625
CAS No.: 478183-68-5
M. Wt: 407.20 g/mol
InChI Key: VQTPRGZNDPHKOU-SNVBAGLBSA-N
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Description

Contextualization of Protected D-Tyrosine Derivatives in Modern Organic Synthesis

Significance of D-Amino Acids in Rational Peptide and Peptidomimetic Design

While the vast majority of naturally occurring peptides and proteins are composed of L-amino acids, the incorporation of their D-enantiomers into synthetic peptides offers significant advantages. psu.edulifetein.com D-amino acids can induce specific conformational constraints on the peptide backbone, which can be leveraged to design peptides with well-defined three-dimensional structures. psu.edu For instance, the inclusion of D-amino acids can facilitate the formation of specific turn structures, such as β-turns, which are crucial for biological activity. psu.edu

Perhaps the most significant benefit of incorporating D-amino acids is the enhanced stability of the resulting peptides against proteolytic degradation. lifetein.comlifetein.com The peptide bonds formed by D-amino acids are not readily recognized by the proteases that typically degrade L-amino acid-based peptides, leading to a longer circulation half-life in vivo. lifetein.comlifetein.com This increased biostability is a critical attribute for the development of peptide-based therapeutics. lifetein.com The strategic substitution of L-amino acids with their D-counterparts can therefore yield peptides that retain or even enhance their binding affinity while being more resistant to enzymatic breakdown. lifetein.comrsc.org

Role of Orthogonal Protecting Group Strategies in Complex Amino Acid Synthesis

The synthesis of complex peptides and peptidomimetics necessitates the use of protecting groups to prevent unwanted side reactions at reactive functional groups on the amino acid side chains. peptide.combiosynth.com An orthogonal protecting group strategy is a sophisticated approach where different protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups present in the molecule. nih.govpeptide.com This allows for precise, stepwise modifications of the peptide chain. iris-biotech.de

The most common orthogonal protection scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. iris-biotech.de The Boc/Bzl (tert-butyloxycarbonyl/benzyl) scheme is considered quasi-orthogonal as both groups are acid-labile, but they can be removed with acids of different strengths. biosynth.com The Boc group, as seen in Boc-D-Tyr(3-I)-OH, serves as a temporary protecting group for the α-amino group and is typically removed with a moderate acid like trifluoroacetic acid (TFA). peptide.com This strategic protection is fundamental for the controlled, sequential assembly of amino acids into a desired peptide sequence. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTPRGZNDPHKOU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722063
Record name N-(tert-Butoxycarbonyl)-3-iodo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478183-68-5
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-iodo-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478183-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3-iodo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Importance of Site Specifically Iodinated Aromatic Amino Acids in Molecular Probe Development

The introduction of halogen atoms, particularly iodine, onto aromatic amino acids like tyrosine is a powerful tool for developing molecular probes and modulating the properties of peptides and proteins. nih.gov

Historical Perspectives on Halogenated Amino Acid Derivatives in Research

Halogenated amino acids are found in nature, particularly in marine organisms, and have been the subject of research for decades. nih.govencyclopedia.pub Sponges of the order Verongida, for example, produce a variety of halogenated tyrosine derivatives, including 3-iodotyrosine. nih.gov In biomedical research, the use of radioiodinated peptides dates back to the late 1980s with the development of diagnostic imaging agents. nih.gov The introduction of halogen atoms can influence the physicochemical and structural properties of polypeptides, which can be exploited to rationally modify their biological activity. nih.govresearchgate.net

Overview of Strategic Applications of Tyrosine Halogenation in Biochemical Studies

Site-specific halogenation of tyrosine residues has emerged as a valuable strategy in biochemical and biophysical studies. The introduction of a halogen atom can modulate ligand-receptor interactions due to its electron-withdrawing nature and steric effects. nih.gov For instance, halogenation of tyrosine has been shown to enhance the binding affinity of antibody fragments to their antigens. researchgate.net

Furthermore, iodinated tyrosine residues serve as important intermediates and probes. 3-Iodotyrosine is a known intermediate in the synthesis of thyroid hormones. wikipedia.orgnucleos.com It has also been incorporated into proteins as a non-natural amino acid to study protein-protein interactions. caymanchem.com The iodine atom can serve as a heavy atom for X-ray crystallography, aiding in structure determination. Moreover, radioiodinated tyrosine derivatives are extensively used in biological research for applications such as biodistribution studies, diagnostic imaging, and radiotherapy. nih.gov The ability to introduce iodine at a specific position on the tyrosine ring allows for the creation of highly specific molecular probes.

Rationale for the Specific Chemical Structure: Boc D Tyr 3 I Oh

Design Considerations for Multi-Functionalized Chiral Amino Acid Building Blocks

The design of synthetic peptides with functions beyond those found in nature relies heavily on the use of non-proteinogenic amino acids. These custom-designed building blocks allow for the precise installation of specific chemical functionalities to control peptide structure, stability, and biological activity. Amino acids are ideal starting points for creating such building blocks due to their inherent chirality and the presence of at least two reactive sites: the amino group and the carboxylic acid group. wikipedia.orgnih.gov

This compound is a prime example of a multi-functionalized chiral building block, where each component serves a strategic purpose in synthesis and application:

The Chiral D-Tyrosine Core: Provides the fundamental amino acid scaffold but with a non-natural stereochemistry. The use of a D-amino acid is a deliberate design choice to alter the final peptide's three-dimensional structure and its susceptibility to biological degradation. ptfarm.plzoores.ac.cn

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group reversibly masks the α-amino group. sigmaaldrich.compeptide.com This is a cornerstone of "Boc chemistry" in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of a peptide chain. The Boc group is stable during the coupling reaction but can be cleanly removed under acidic conditions, regenerating the amine for the next coupling cycle. rsc.org

The Phenolic Hydroxyl Group: The hydroxyl group on the tyrosine ring can participate in hydrogen bonding and can be a site for further modification, though it is often the iodination that takes precedence for functionalization strategies.

The Regioselective Iodo Group: The iodine atom at the 3-position of the aromatic ring is a key functional handle. It is electronically distinct and provides a site for a range of chemical transformations that are not possible with natural tyrosine. nih.gov

The convergence of these features in a single molecule allows chemists to exert a high degree of control over the synthesis process and to embed unique functionalities directly into the peptide backbone for specific applications in diagnostics, therapeutics, and materials science.

Advantages of D-Enantiomer Configuration and Regioselective Iodination at Position 3

The true value of this compound is realized when considering the combined benefits of its D-configuration and the 3-iodo modification. These features address common challenges in peptide science, such as poor stability and limited functional diversity.

Advantages of the D-Enantiomer Configuration

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their therapeutic potential. lifetein.comnih.gov Human proteases, the enzymes responsible for breaking down proteins and peptides, are highly specific for L-amino acids. By placing a D-amino acid in the peptide sequence, the resulting peptidomimetic becomes significantly more resistant to enzymatic degradation. zoores.ac.cnlifetein.com This enhanced proteolytic stability translates directly to a longer biological half-life and improved bioavailability. ptfarm.pl Furthermore, the introduction of a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for receptor binding and can lead to unique biological activities not seen in the all-L-amino acid counterpart. scienceopen.com

Advantages of Regioselective Iodination

The iodine atom at the 3-position of the tyrosine ring is a versatile tool for chemical biologists. Its introduction provides several strategic advantages:

A Handle for Bio-orthogonal Chemistry: The carbon-iodine bond serves as a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govrsc.org This allows for the site-specific attachment of other chemical groups, such as fluorescent probes, biotin (B1667282) tags, or complex small molecules, after the peptide has been synthesized. This post-synthetic modification capability is crucial for creating sophisticated molecular probes and targeted drug conjugates.

Radiolabeling: The iodine atom provides a site for the direct incorporation of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This makes peptides containing 3-iodotyrosine valuable agents for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govchemimpex.com

Modulation of Biological Activity: The presence of a large, electronegative iodine atom can directly influence a peptide's biological properties. Research has shown that replacing tyrosine with 3-iodotyrosine can alter a peptide's aggregation properties and its cleavage kinetics by enzymes like matrix metalloproteinases (MMPs). nih.gov This effect is partly attributed to the potential for halogen bonding and altered steric and electronic interactions with the enzyme's active site. nih.gov

Cross-Linking: The phenolic ring of tyrosine can be used to form covalent di-tyrosine cross-links, a method used to create stabilized peptide nanoclusters for applications such as vaccine development. nih.govmdpi.com The presence of the iodo-group can potentially influence the efficiency and nature of such cross-linking reactions.

Physicochemical Properties

The properties of this compound are derived from its constituent parts. The following table summarizes key data for the compound and its parent molecules.

PropertyThis compoundD-Tyrosine3-Iodo-L-tyrosine
IUPAC Name (2R)-2-​[(tert-​butoxycarbonyl)​amino]​-​3-​(4-​hydroxy-​3-​iodophenyl)​propanoic acid(2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid nih.gov(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid nih.gov
Molecular Formula C₁₄H₁₈INO₅C₉H₁₁NO₃ nih.govC₉H₁₀INO₃ wikipedia.orgnih.gov
Molecular Weight 407.19 g/mol 181.19 g/mol nih.gov307.08 g/mol nih.gov
CAS Number 71400-63-0556-02-5 nih.gov70-78-0 wikipedia.org

Summary of Design Advantages

The strategic combination of features in this compound provides significant advantages for peptide design.

FeatureAdvantageScientific Rationale
D-Enantiomer Enhanced StabilityResistance to degradation by L-specific proteases, leading to longer biological half-life. ptfarm.pllifetein.com
Unique BioactivityCan induce specific peptide conformations (e.g., β-turns) and alter receptor binding affinity. scienceopen.com
3-Iodo Group Functional HandleEnables post-synthetic modification via cross-coupling reactions (e.g., Suzuki). nih.govrsc.org
Radiolabeling SiteAllows for straightforward incorporation of iodine radioisotopes for imaging applications. nih.govchemimpex.com
Modulates FunctionInfluences peptide aggregation and enzyme-substrate interactions through steric and electronic effects. nih.gov

Synthetic Methodologies and Chemical Transformations for this compound

The synthesis of this compound, a valuable building block in peptide synthesis and medicinal chemistry, requires precise control over both stereochemistry at the alpha-carbon and regioselectivity during the iodination of the aromatic ring. This article details the key synthetic strategies employed to construct this complex amino acid derivative, focusing on the preparation of the D-tyrosine core and the subsequent targeted iodination at the 3-position.

Mechanistic and Functional Investigations of Boc D Tyr 3 I Oh and Its Derivatives in Biological Systems

Receptor Binding Studies and Mechanistic Affinities

Interactions with Specific Receptor Classes (e.g., GPCRs, Somatostatin (B550006) Receptors)

G-protein coupled receptors (GPCRs) are a major class of transmembrane proteins that are targeted by a large percentage of pharmaceuticals. nih.gov The functional outcomes of ligand binding to GPCRs can be complex, often involving receptor dimerization or the formation of heteromers, which can alter the pharmacological response to a ligand. mdpi.comnih.gov For instance, the physical association of two different GPCRs can lead to allosteric modulation, where one receptor in the dimer influences the signaling properties of the other. mdpi.comnih.gov

Somatostatin receptors (SSTRs), a family of five GPCR subtypes (sst1-sst5), are important targets in oncology for both imaging and therapy. nih.gov The binding affinity of ligands to these receptors is highly sensitive to small structural changes. Studies on octreotide (B344500) analogues, which incorporate a tyrosine residue, show that modifications to this residue or the chelating agent attached to it can significantly impact the binding profile across the SSTR subtypes. nih.gov For example, replacing a Tyr3 residue with a phenylalanine (Phe) was found to be critical for achieving high affinity for the sst3 receptor. nih.gov Furthermore, the radiolabelled somatostatin analogue [177Lu]Lu-DOTA-TATE, which contains a tyrosine residue ([Tyr3, Thr8]-octreotide), is a standard treatment for neuroendocrine neoplasms, highlighting the importance of this amino acid in receptor targeting. nih.gov The antagonist [177Lu]Lu-OPS201, which also contains a tyrosine derivative, demonstrates different binding kinetics compared to the agonist, suggesting that even with a common core structure, the nature of the ligand (agonist vs. antagonist) dictates its interaction with the receptor. nih.gov

Ligand-Receptor Complex Formation Dynamics and Stoichiometry

The dynamics of how a ligand binds to and dissociates from its receptor, along with the stoichiometry of the resulting complex, are fundamental to its biological effect. Molecular dynamics (MD) simulations are a powerful tool for understanding these interactions at an atomic level. nih.gov For example, MD simulations have been used to show the stability of a small molecule inhibitor within the Binding Function 3 (BF3) pocket of the androgen receptor, demonstrating that the ligand fits well within the site. nih.gov

In vitro binding assays provide quantitative data on these dynamics. A comparative study of the somatostatin receptor agonist ([177Lu]Lu-DOTA-TATE) and antagonist ([177Lu]Lu-OPS201) revealed significant differences in their kinetics. nih.gov The antagonist, [177Lu]Lu-OPS201, exhibited faster association, slower dissociation, and longer cellular retention compared to the agonist. nih.gov Saturation binding experiments also showed that the antagonist recognized approximately four times more binding sites (Bmax) than the agonist, despite having a comparable high affinity (KD). nih.gov This suggests that agonists and antagonists may stabilize different receptor conformations or interact with different subpopulations of the receptor, influencing the stoichiometry of high-affinity binding. nih.gov

Structure-Activity Relationship (SAR) Analysis of Iodinated Tyrosine Derivatives on Binding Profiles

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For tyrosine derivatives, SAR analyses explore how modifications to the amino acid affect receptor binding.

In one study focusing on antagonists for the human P2X7 receptor, a GPCR, a series of tyrosine-based derivatives were synthesized and evaluated. nih.gov The study revealed several key SAR insights:

Chirality: The D-tyrosine isomer was more potent as a P2X7 receptor antagonist than the S-isomer, which may also confer greater stability in biological systems. nih.gov

Ring Substitution: Adding dimethyl groups to the phenyl ring of the tyrosine increased antagonistic activity threefold. nih.gov

Steric Effects: The position of methyl groups was critical; a methyl group adjacent to the α-carbonyl of the tyrosyl moiety reduced the antagonistic effect, whereas substitutions on the phenyl ring's sulfonyl ester were tolerated. nih.gov

Nitrogen Substitution: A methyl group on the tyrosyl α-nitrogen decreased antagonistic activity. nih.gov

The following table summarizes some of the SAR findings for these tyrosine-based P2X7 receptor antagonists.

Compound ModificationEffect on P2X7 Receptor AntagonismReference
R-isomer (D-tyrosine) vs. S-isomer (L-tyrosine)D-isomer was more potent nih.gov
2,6-dimethyl substitution on tyrosine phenyl ring3-fold increase in activity nih.gov
Methyl group adjacent to α-carbonylReduced antagonistic effect nih.gov
Methyl group on tyrosyl α-nitrogenDecreased activity by 2-fold nih.gov

Similarly, for somatostatin receptors, SAR studies have shown that even subtle changes, such as the replacement of Tyr3 with Phe, can lead to a 30-fold improvement in affinity for the sst3 subtype. nih.gov These findings underscore how modifications to the tyrosine moiety, including iodination, are critical for tailoring the binding profiles of ligands to their specific receptor targets.

Enzyme Inhibition and Modulation Mechanisms

Derivatives of iodinated tyrosine can also function as enzyme inhibitors. The iodine atom can enhance binding to an enzyme's active site or an allosteric site through halogen bonding or by increasing hydrophobicity, leading to the modulation of catalytic activity.

Substrate Mimicry and Active Site Interactions in Enzyme Systems

Many enzyme inhibitors function by mimicking the natural substrate of the enzyme. youtube.com These "substrate analogs" can bind to the enzyme's active site, preventing the actual substrate from binding and thus blocking the catalytic reaction. youtube.com This type of inhibition is often competitive, as the inhibitor and substrate compete for the same binding site. nih.gov

The mechanism of inhibition often involves interaction with key amino acid residues in the active site. For example, studies on protein-tyrosine phosphatases (PTPs) have shown that inhibitors can interact with the essential active site cysteine residue that is crucial for the catalytic mechanism. nih.gov Disodium aurothiomalate, for instance, competitively inhibits the PTP CD45, and its inhibitory effect can be reversed by dithiothreitol, which suggests a direct interaction with the active site cysteine. nih.gov For a compound like Boc-D-Tyr(3-I)-OH, the iodinated phenol (B47542) side chain could mimic the tyrosine substrate of enzymes like tyrosine kinases or phosphatases, while the Boc-protecting group and D-configuration would influence its specific binding mode and stability within the active site.

Kinetic Characterization of Enzyme-Inhibitor Binding Events

Kinetic analysis is used to quantify the potency of an inhibitor and to elucidate its mechanism of action (e.g., competitive, non-competitive, uncompetitive). mdpi.com Key parameters determined from these studies include the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which measures the inhibitor's potency. nii.ac.jpnih.gov

For example, in the study of tyrosinase inhibitors, amperometric biosensors were used to monitor the enzymatic reaction. nih.gov The IC50 values for various inhibitors were determined by measuring the decrease in enzyme activity at different inhibitor concentrations. It was observed that the IC50 value often increases with higher substrate concentrations, a characteristic of competitive inhibition. nih.gov

The following table presents data on the inhibition of tyrosinase by different compounds, demonstrating the kinetic characterization of their inhibitory effects.

InhibitorSubstrate (Catechol) Concentration (µM)IC50 (µM)Reference
Kojic Acid2030 nih.gov
200140
Benzoic Acid20119 nih.gov
200400
Sodium Azide201480 nih.gov
2002500

These kinetic studies are crucial for understanding how iodinated tyrosine derivatives like this compound might function as enzyme inhibitors, providing a quantitative basis for comparing their potency and for understanding their mechanism of interaction with the enzyme. embrapa.br

Protein-Protein Interaction (PPI) Modulation and Chemical Biology Probes

The incorporation of this compound into peptides creates a valuable tool for modulating protein-protein interactions (PPIs). The iodine atom at the 3-position of the tyrosine ring is not merely a bulky substituent; its unique electronic properties allow it to participate in specific, directional non-covalent interactions, most notably halogen bonds. This has significant implications for the design of peptides intended to act as chemical biology probes to disrupt or stabilize PPIs, which are often characterized by large, flat, and featureless interfaces that are challenging for traditional small molecules to target effectively. frontiersin.orgresearchgate.net

Disruption or Stabilization of Key PPI Interfaces by Iodinated Peptides

Peptides derived from one of the partner proteins in a PPI are logical starting points for developing inhibitors, as they can mimic the natural interaction. nih.gov However, short, linear peptides often lack a stable conformation in solution, which reduces their binding affinity. nih.gov The introduction of 3-iodo-tyrosine can address this limitation. The iodine atom can form a halogen bond with an electron-donating atom (like oxygen or sulfur) on the target protein or within the peptide itself. This interaction can help to pre-organize the peptide into a bioactive conformation, effectively stabilizing the structure required for binding. nih.govnih.govacs.org

Computational studies and database analyses have revealed that iodine is a prevalent halogen atom in known protein/peptide structures and that halogen bonds can significantly enhance the binding affinity of protein-peptide complexes. acs.orgbohrium.com For instance, a halogen bond between an iodinated residue on a peptide and a carbonyl oxygen or a methionine sulfur on its target protein can provide an additional energetic contribution to the binding, leading to a more potent disruption of the native PPI. This strategy is particularly effective in targeting "hot spots" on the protein interface—small clusters of residues that contribute most of the binding energy. frontiersin.org By designing an iodinated peptide where the iodine atom can interact favorably with a hot-spot residue or a nearby electron donor, it is possible to create highly specific and effective PPI inhibitors. frontiersin.orgnih.gov

Conversely, these same principles can be applied to stabilize a desired PPI. In some biological contexts, enhancing or stabilizing a protein complex is therapeutically beneficial. An iodinated peptide could be designed to act as a "molecular glue," forming halogen bonds that bridge the two protein partners, thereby stabilizing their interaction. The directionality and specific nature of the halogen bond make it a powerful tool for achieving the precise molecular recognition required for such applications. nih.govacs.org

Biophysical Characterization of Binding Events and Conformational Changes

A suite of biophysical techniques is essential to quantify the binding events and understand the structural consequences of incorporating iodinated tyrosine into peptides designed to modulate PPIs. These methods provide critical data on binding affinity, kinetics, thermodynamics, and conformational changes. researchgate.netresearchgate.net

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding in real-time. bioradiations.com In a typical experiment, one protein partner is immobilized on a sensor chip, and the iodinated peptide is flowed over the surface at various concentrations. core.ac.uknih.gov The resulting sensorgrams allow for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₐ), from which the equilibrium dissociation constant (Kₑ) can be calculated. This provides a quantitative measure of how the iodine substitution affects the binding affinity and the stability of the complex over time. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. researchgate.netnih.gov This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. wur.nlnih.gov By comparing the thermodynamic signature of an iodinated peptide to its non-iodinated counterpart, researchers can dissect the driving forces behind the binding. For example, a more favorable (more negative) ΔH might indicate the formation of a strong halogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for investigating conformational changes in both the peptide and the protein upon binding. nih.govresearchgate.net Chemical shift perturbation studies can identify the specific amino acid residues at the binding interface. Furthermore, Nuclear Overhauser Effect (NOE) data can be used to determine the three-dimensional structure of the peptide when bound to its target, revealing how the iodine atom influences the peptide's conformation and its orientation within the binding pocket. mdpi.com

Table 1: Biophysical Techniques for Characterizing Iodinated Peptide-Protein Interactions

Technique Parameters Measured Insights Gained
Surface Plasmon Resonance (SPR) Association rate (kₐ), Dissociation rate (kₐ), Equilibrium dissociation constant (Kₑ) Quantifies binding affinity and kinetics; reveals the on- and off-rates of the interaction. bioradiations.comnih.gov
Isothermal Titration Calorimetry (ITC) Equilibrium dissociation constant (Kₑ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) Provides a complete thermodynamic profile of binding; helps identify the driving forces (e.g., halogen bonds). researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) 3D Structure, Conformational changes, Identification of binding site residues Elucidates the structural basis of the interaction and conformational dynamics in solution. nih.govmdpi.com
Circular Dichroism (CD) Spectroscopy Secondary structure content (α-helix, β-sheet) Assesses changes in the overall secondary structure of the peptide and protein upon binding. researchgate.net
X-ray Crystallography High-resolution 3D structure of the complex Provides a static, atomic-level picture of the binding interface, directly visualizing halogen bonds and other key interactions. nih.gov

Cellular Uptake and Subcellular Localization Mechanisms (Non-clinical focus)

For an iodinated peptide to function as an intracellular probe or modulator of PPIs, it must first cross the cell membrane and reach its target compartment. The physicochemical properties imparted by the this compound moiety influence these processes significantly.

Investigation of Passive Diffusion vs. Active Transport Pathways

The entry of molecules into cells occurs through two primary mechanisms: passive transport, which does not require energy and relies on concentration gradients, and active transport, which requires cellular energy to move molecules against a concentration gradient via transporter proteins. nih.govkhanacademy.org

Passive Diffusion: Small, nonpolar molecules can often diffuse directly across the lipid bilayer. visiblebody.com The introduction of an iodine atom increases the lipophilicity of the tyrosine side chain, which could potentially enhance its ability to partition into the cell membrane and facilitate passive diffusion. Research on halogenated green fluorescent proteins (GFPs) has shown that increasing the halogen size from chlorine to iodine enhances cellular uptake, suggesting a role for passive transport mechanisms. bohrium.com

Active Transport: Given that this compound is an amino acid derivative, its cellular uptake is likely mediated by amino acid transporters. Iodothyronines, which are natural hormones derived from two iodinated tyrosine residues, are known to be transported by specific carriers, including L-type amino acid transporters (LATs) such as LAT1 and LAT2. nih.gov These transporters recognize large neutral or aromatic amino acids. It is highly probable that peptides containing 3-iodo-D-tyrosine would be recognized and transported by these or similar systems. Studies on the related compound L-3-[125I]iodo-alpha-methyl-tyrosine have confirmed that its uptake into tumor cells is almost entirely due to amino acid transport activity, particularly via the L-system. nih.gov Distinguishing between these pathways can be achieved experimentally by performing uptake assays under different conditions. For example, active transport is energy-dependent and can be saturated, so uptake can be measured at low temperatures (4°C) or in the presence of competitive inhibitors to isolate the passive component. nih.gov

Intracellular Compartmentalization and Trafficking Studies

Once inside the cell, the fate of a this compound-containing peptide is determined by its intracellular trafficking and compartmentalization. Understanding where these molecules accumulate is crucial for targeting specific subcellular PPIs.

Radioiodination, particularly with Iodine-125 (¹²⁵I), is a key technique for these studies. nih.gov The long half-life and clear signal of ¹²⁵I allow for sensitive tracking of the peptide's distribution within cellular compartments through cell fractionation and autoradiography or within whole organisms for biodistribution studies. nih.gov Fluorescently labeling the peptide is an alternative strategy that enables direct visualization of its subcellular localization using confocal microscopy. frontiersin.org

Studies on other modified tyrosine residues provide clues to potential localization patterns. For example, tyrosine-nitrated proteins have been found to localize specifically in mitochondria, the endoplasmic reticulum, and peroxisomes. nih.gov Peptides containing specific targeting sequences can be engineered to accumulate in desired locations. However, in the absence of such sequences, the inherent properties of the iodinated peptide will dictate its path. It may remain in the cytosol, or it could be trafficked to specific organelles. For instance, some peptides are known to be sequestered into endosomes following uptake. frontiersin.org The stability of the iodo-tyrosine bond is an important factor, as deiodinase enzymes exist within cells that can cleave iodine from small molecules like free iodotyrosine, though on-peptide deiodination is reportedly not observed. nih.gov The ultimate distribution will be a result of the peptide's interactions with intracellular membranes and trafficking machinery.

Table 2: Summary of Research Findings

Research Area Key Finding Implication for this compound Reference(s)
PPI Modulation Halogen bonds involving iodine can stabilize peptide β-hairpin folds and enhance protein-peptide binding affinity. Incorporating 3-iodo-tyrosine can pre-organize peptides into bioactive conformations, making them more potent PPI modulators. nih.govnih.govacs.orgacs.org
Binding Characterization SPR and ITC are robust methods for quantifying the kinetics and thermodynamics of peptide-protein interactions. These techniques can be used to precisely measure the improvement in binding affinity and dissect the energetic contributions of the iodine atom. bioradiations.comnih.govresearchgate.netnih.gov
Cellular Uptake L-type amino acid transporters (LAT1, LAT2) are responsible for the cellular uptake of iodotyrosine and iodothyronines. Peptides containing this compound are likely substrates for active transport via these carriers, enabling cellular entry. nih.gov
Subcellular Tracking Radioiodination with ¹²⁵I is a sensitive method for conducting biodistribution and subcellular localization studies of peptides. ¹²⁵I-labeled this compound derivatives can be used to track their intracellular fate and accumulation in target organelles. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Functional Studies of Boc D Tyr 3 I Oh Derivatives

Mass Spectrometry-Based Approaches for Characterizing Conjugates and Interactions

Mass spectrometry (MS) stands as a cornerstone for the analysis of peptides containing Boc-D-Tyr(3-I)-OH. Its high sensitivity and accuracy are indispensable for confirming the successful incorporation of the modified amino acid and for probing the structure of the resulting peptides and their conjugates.

High-Resolution Mass Spectrometry for Structural Elucidation of Peptides

High-resolution mass spectrometry (HRMS), often performed on instruments like the Orbitrap, is critical for the unambiguous identification of peptides incorporating this compound. The precise mass measurement capabilities of HRMS allow for the confident determination of the elemental composition of the peptide, confirming the presence of the iodine atom, which has a distinct isotopic pattern and mass. This is particularly important to differentiate the iodinated peptide from other potential modifications or impurities.

A comparative analysis of different iodination methods has shown that the resulting products, including mono- and di-iodinated species, can be effectively separated and identified using techniques like reversed-phase HPLC coupled with mass spectrometry.

Tandem Mass Spectrometry for Sequence Verification and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for sequencing peptides and identifying post-translational modifications, including the presence of 3-iodotyrosine. uab.edu In a typical MS/MS experiment, the precursor ion corresponding to the peptide of interest is isolated and then fragmented by collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then analyzed to determine the amino acid sequence.

Peptides that contain monoiodotyrosine produce characteristic fragment ions that can be used as highly specific markers for this modification. nih.gov For instance, a prominent immonium ion at m/z 261.97 is a signature for monoiodotyrosine. nih.gov This residue-specific marker is mass deficient compared to other common peptide fragment ions, making it a reliable indicator of tyrosine iodination when analyzed by high-resolution tandem mass spectrometry. nih.gov The fragmentation patterns can also reveal the position of the iodinated residue within the peptide sequence. The analysis of these fragmentation patterns is crucial for confirming the correct synthesis of peptides containing this compound and for studying how this modification might influence the peptide's stability and interactions.

Table 1: Characteristic Mass Spectrometry Data for Iodinated Peptides
ParameterDescriptionSignificance in Analyzing this compound PeptidesReference
Precursor Ion m/zThe mass-to-charge ratio of the intact peptide containing this compound.Confirms the successful incorporation of the iodinated amino acid. HRMS provides high accuracy for elemental composition determination. nih.gov
Immonium IonA characteristic fragment ion for monoiodotyrosine at m/z 261.97.Provides a specific marker for the presence of 3-iodotyrosine in tandem mass spectra. nih.gov
b- and y-ionsA series of fragment ions generated along the peptide backbone.Allows for the determination of the amino acid sequence and localization of the this compound residue. uab.edu
Neutral LossObservation of the loss of iodine or other moieties from the precursor or fragment ions.Can provide additional structural information and confirm the nature of the modification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for investigating the three-dimensional structure and dynamics of molecules in solution. nih.gov For peptides containing this compound, NMR provides critical insights into their conformational preferences and how they interact with biological targets.

Multi-Dimensional NMR for Peptide Backbone and Side Chain Conformation

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for determining the solution structure of peptides incorporating this compound. uzh.chresearchgate.net These experiments allow for the assignment of proton and carbon resonances and the measurement of through-bond and through-space interactions. mdpi.com

Ligand-Based NMR for Investigating Binding to Biological Targets

Ligand-based NMR methods are highly effective for studying the interactions between a peptide containing this compound and its biological target, such as a receptor or enzyme. nih.govnih.gov These techniques observe the NMR signals of the peptide ligand in the presence and absence of the target protein. Changes in the peptide's NMR spectrum upon binding can provide a wealth of information about the interaction.

Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can identify which parts of the peptide are in close contact with the target protein. In an STD-NMR experiment, saturation is transferred from the protein to the bound ligand, and the protons of the ligand that are in closest proximity to the protein will show the strongest signals. This allows for the mapping of the binding epitope of the peptide.

Furthermore, monitoring changes in the chemical shifts and line widths of the this compound peptide's signals upon titration with the target protein can be used to determine the binding affinity (Kd). These studies are critical for understanding the structure-activity relationship and for the rational design of more potent and selective peptide-based therapeutics. chemrxiv.org

Table 2: NMR Techniques for the Study of this compound Peptides
NMR TechniqueInformation ObtainedApplication to this compound PeptidesReference
COSY/TOCSYThrough-bond proton-proton correlations.Assignment of amino acid spin systems, including the this compound residue. uzh.ch
NOESYThrough-space proton-proton correlations (distance restraints).Determination of the 3D solution structure and conformational preferences of the peptide. mdpi.com
HSQCCorrelation between protons and directly attached heteronuclei (e.g., 13C, 15N).Assignment of backbone and side chain resonances, providing detailed structural information. nih.gov
STD NMRIdentifies which ligand protons are in close proximity to the protein.Maps the binding epitope of the this compound peptide when interacting with its target. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structural Elucidation

To obtain high-resolution structural information of peptides containing this compound, particularly when in complex with their biological targets, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the methods of choice. nih.govnih.gov

X-ray crystallography can provide an atomic-level picture of a peptide or a protein-peptide complex, but it requires the growth of well-ordered crystals. mdpi.com The presence of the heavy iodine atom in 3-iodotyrosine can be advantageous for X-ray crystallography as it can aid in solving the phase problem, a critical step in determining the crystal structure, through techniques like single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD). nih.govnih.gov The selective iodination of tyrosine residues has been shown to be a viable strategy for making protein scaffolds visible by X-ray. nih.govucl.ac.uk

Cryo-electron microscopy has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins in a near-native state, often without the need for crystallization. thermofisher.comresearchgate.netcreative-biostructure.comucl.ac.uk Recent advances have pushed the resolution of cryo-EM to near-atomic levels, making it possible to visualize the binding of small molecule ligands to their protein targets. nih.govnih.govbiorxiv.orgbiorxiv.org For a peptide containing this compound bound to a large protein receptor, cryo-EM could be used to visualize the binding mode and the conformational changes induced in the receptor upon peptide binding. The high-resolution structure of natively iodinated bovine thyroglobulin has been determined by cryo-EM, demonstrating the feasibility of this technique for studying iodinated proteins. iucr.org

Computational and Theoretical Studies on Boc D Tyr 3 I Oh and Its Bioactive Conjugates

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For Boc-D-Tyr(3-I)-OH, docking simulations can forecast how it or its peptide conjugates fit into the active site of a protein, such as an enzyme or receptor. This is a cornerstone of structure-based drug design. tmrjournals.com

The initial step in docking is to identify potential binding sites on the target protein. Algorithms can predict these sites by searching for cavities or pockets on the protein's surface. nih.gov Methods like SitePredict use machine learning trained on properties like the spatial clustering of specific residue types and evolutionary conservation to identify these pockets. nih.govnih.gov Once a binding site is defined, docking algorithms systematically sample a vast number of possible orientations and conformations of the ligand within that site.

For a molecule like this compound, key structural features would be considered:

The Iodinated Phenyl Ring: The iodine atom is large and can participate in specific interactions, including halogen bonding with electron-rich atoms like oxygen or with aromatic systems. mdpi.com Docking algorithms would explore orientations that maximize these favorable contacts.

The Carboxyl and Amine Groups: These groups can form crucial hydrogen bonds and salt bridges with polar residues in the binding pocket.

The Boc Protecting Group: This bulky, hydrophobic group will preferentially orient towards nonpolar regions of the binding site.

The output of this process is a set of predicted binding poses, which represent the most likely ways the ligand interacts with its target at the atomic level. nih.gov

After generating numerous potential binding poses, a scoring function is used to evaluate and rank them. nih.gov The scoring function calculates a score that estimates the binding free energy, with lower scores typically indicating stronger, more favorable binding. acs.org The reliability of a docking prediction is highly dependent on the accuracy of the scoring function. nih.gov There are several major classes of scoring functions, each with different strengths and weaknesses. researchgate.netsemanticscholar.org

Scoring Function TypePrincipleTypical ComponentsApplication to this compound
Physics-Based (or Force-Field)Calculates energy based on classical mechanics force fields.van der Waals interactions, electrostatic interactions, bond stretching, angle bending.Estimates the energetic contribution of interactions like the halogen bond from the iodine atom and hydrogen bonds from the backbone.
EmpiricalUses weighted energy terms derived from fitting to experimental binding data.Hydrogen bonds, ionic interactions, hydrophobic effects, rotational entropy penalties.Provides a rapid estimation of binding affinity by summing up favorable and unfavorable interactions based on a pre-calibrated model.
Knowledge-BasedDerives statistical potentials from the frequency of atom-pair contacts observed in known protein-ligand crystal structures.Atom-pair distance-dependent potentials.Ranks poses based on how closely they resemble statistically likely interactions found in experimental structural databases.
Machine Learning-BasedUses machine learning algorithms (e.g., Random Forest, Neural Networks) trained on large datasets of protein-ligand complexes and their binding affinities.A wide array of structural and physicochemical descriptors.Can capture complex, non-linear relationships to predict binding affinity with potentially higher accuracy, provided sufficient training data exists. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility, conformational changes, and stability of the ligand-receptor complex. These simulations are essential for refining docking results and achieving a more realistic understanding of the binding event. frontiersin.org

Peptides and their derivatives are often highly flexible. bonvinlab.org MD simulations can explore the conformational landscape of this compound within a binding site. This includes the rotation of the tyrosine side chain, the flexibility of the peptide backbone in a conjugate, and the movement of the Boc group. Simultaneously, the protein receptor is not static; the simulation allows amino acid side chains in the binding pocket to move and adapt to the presence of the ligand, a phenomenon known as "induced fit." nih.gov High-temperature MD simulations can be employed to accelerate this sampling process and predict the final bound pose more efficiently. acs.org

A typical MD simulation workflow involves several key stages:

StageDescriptionPurpose
System SetupThe protein-ligand complex is placed in a simulation box, which is then filled with explicit water molecules and ions to mimic physiological conditions. frontiersin.orgTo create a realistic cellular environment for the simulation. bonvinlab.org
MinimizationThe energy of the initial system is minimized to remove any steric clashes or unfavorable geometries.To relax the system and find a low-energy starting conformation.
EquilibrationThe system is gradually heated to the target temperature and the pressure is adjusted while restraining the protein and ligand. This is followed by a period of unrestrained simulation to allow the solvent to equilibrate around the solute.To ensure the system reaches the desired temperature and pressure and is stable before the production run.
Production RunThe main simulation is run for a desired length of time (from nanoseconds to microseconds), during which the trajectory data (atomic positions, velocities, and energies) are saved at regular intervals.To generate a trajectory that can be analyzed to understand the dynamic behavior of the system.

Water molecules within a binding pocket play a critical role in mediating or competing with ligand binding. MD simulations explicitly model the behavior of these water molecules. Analysis can reveal "unhappy" or unstable water molecules in a hydrophobic environment that are easily displaced by a ligand, a process that can contribute favorably to the binding enthalpy and entropy. arxiv.org Conversely, some water molecules may be structurally conserved, forming stable hydrogen bond bridges between the ligand and the protein. acs.orgnih.gov Understanding this water network is crucial for accurately predicting binding affinity and for designing ligands that can either displace unfavorable waters or take advantage of bridging interactions. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

For the most accurate understanding of a molecule's properties, quantum chemical calculations are employed. nih.gov Methods like Density Functional Theory (DFT) are used to solve the electronic structure of a molecule, providing detailed information that classical force fields used in MD cannot capture. longdom.orgals-journal.com These calculations are invaluable for studying the specific effects of the iodine substitution on the tyrosine residue.

DFT can be used to determine a range of electronic properties that govern the reactivity and interaction potential of this compound. nih.govmdpi.com A key application would be to study the halogen bond, a noncovalent interaction where the electropositive region on the outer side of the iodine atom (the σ-hole) interacts with a nucleophile. mdpi.com DFT calculations can precisely map the molecular electrostatic potential (MEP) to visualize this electropositive region and calculate the strength of potential halogen bonds with acceptor groups on a target protein. als-journal.com

Calculated PropertyDescriptionSignificance for this compound
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential on the electron density surface of the molecule.Identifies electron-rich (negative) and electron-poor (positive) regions, predicting sites for electrostatic interactions, including hydrogen and halogen bonding. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO)The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Their energy gap indicates chemical reactivity.A smaller HOMO-LUMO gap suggests higher reactivity. This can provide insights into the molecule's stability and potential to engage in chemical reactions. nih.gov
Atomic ChargesCalculates the partial charge distribution on each atom in the molecule.Used to parameterize force fields for MD simulations and helps explain intermolecular interactions.
Bond Dissociation EnergiesThe energy required to break a specific chemical bond.Can be used to assess the metabolic stability of the molecule, for instance, the strength of the Carbon-Iodine bond. nih.gov
Ionization Constants (pKa)Predicts the acidity of ionizable groups like the carboxylic acid.Helps to determine the protonation state of the molecule at physiological pH, which is critical for its interaction with biological targets. researchgate.net

Electrostatic Potential Surfaces and Charge Distribution of the Iodinated Moiety

The introduction of an iodine atom onto the tyrosine ring significantly alters the electronic properties of the molecule, a feature that has been explored through computational studies. The substitution of a hydrogen atom with a larger, more polarizable iodine atom at the 3-position of the tyrosine ring in this compound modifies the local and global electronic landscape. This alteration is critical for its interactions in biological systems.

Computational analyses, such as those performed on related iodinated aromatic compounds like thyroxine, reveal the detailed nature of this electronic redistribution. richmond.edu A key feature identified on the electrostatic potential surface of iodinated aromatic rings is the presence of a "σ-hole". richmond.edu This phenomenon refers to a region of positive electrostatic potential located on the iodine atom, positioned directly opposite to the C-I covalent bond. richmond.edu The presence of this positive region is counterintuitive given iodine's electronegativity, but it arises from the anisotropic distribution of electron density around the halogen atom.

This σ-hole allows the iodine atom to act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen. nih.govacs.org These interactions are highly directional and can play a crucial role in molecular recognition and binding affinity within protein active sites. The introduction of a halogen can also influence the molecule's hydrophobicity and steric profile. nih.gov

Studies on the radiolytic decomposition of 3-iodo-L-tyrosine suggest that a distribution of charge occurs throughout the molecule before any bond disruption, highlighting the delocalized electronic nature of the compound. researchgate.net The C-I bond itself is the weakest among the carbon-halogen bonds, which has significant implications for the molecule's reactivity. wikipedia.org

Table 1: Calculated Electrostatic Potential Data for Iodinated Phenyl Rings in a Model System This table is illustrative, based on findings for similar iodinated aromatic structures like thyroxine, to demonstrate the concept of σ-holes.

Atom/LocationPropertyValue (arbitrary units)Significance
Iodine (I)Max Electrostatic Potential (σ-hole)PositiveFacilitates halogen bonding richmond.edu
Phenolic Oxygen (O)Min Electrostatic PotentialNegativeActs as a hydrogen/halogen bond acceptor
Aromatic Ring Faceπ-electron densityNegativeParticipates in π-stacking interactions

Data based on principles described in computational studies of thyroxine and halogenated amino acids. richmond.edu

Prediction of Reactivity Towards Specific Biochemical Pathways

The unique electronic and structural characteristics of this compound, conferred by the iodo-substituent, are predictive of its reactivity in specific biochemical contexts. The weak carbon-iodine bond and the altered electronics of the phenolic ring are key determinants of its chemical behavior. wikipedia.org

One of the most well-documented activities of the core 3-iodotyrosine structure is its role as an inhibitor of tyrosine hydroxylase. wikipedia.orgcaymanchem.com Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine. wikipedia.org Computational docking and kinetic studies can predict and confirm the binding of 3-iodotyrosine to the active site of this enzyme, where it acts as a reversible inhibitor. wikipedia.org This inhibitory action is a direct consequence of its structural similarity to the native substrate, L-tyrosine, coupled with its modified electronic properties that affect binding and catalysis.

Furthermore, the iodinated phenol (B47542) moiety exhibits distinct reactivity in enzyme-catalyzed reactions. For instance, studies involving lactoperoxidase show that the enzyme generates a highly reactive iodinating intermediate from iodide, which then modifies tyrosine residues. nih.gov While this compound is already iodinated, its structure provides a model for understanding how iodinated tyrosines interact within enzyme active sites. The reactivity is also pH-dependent; at a pH of 6.8, iodine is known to react with both tyrosine and cysteine residues, whereas at a more acidic pH of 3.2, its reaction is more specific. nih.gov

The C-I bond's relative weakness makes the iodine atom a good leaving group, a fundamental principle of its reactivity in organic synthesis and potentially in metabolic pathways involving deiodination. wikipedia.org This reactivity is harnessed in various bioconjugation techniques. For example, hypervalent iodine reagents have been developed for the selective functionalization of tyrosine residues in peptides and proteins under physiological conditions, demonstrating the unique chemical handles that iodination provides. researchgate.netrsc.orgnih.gov

Table 2: Predicted Reactivity Profile of the 3-Iodotyrosine Moiety

Biochemical Target/ProcessPredicted Interaction/ReactivityUnderlying PrincipleReference
Tyrosine HydroxylaseReversible InhibitionCompetitive binding at the active site wikipedia.orgcaymanchem.com
DeiodinasesPotential SubstrateWeakness of the C-I bond allows for enzymatic deiodination wikipedia.org
Oxidative EnvironmentsSusceptible to OxidationParticipation in redox reactions, similar to native tyrosine acs.orgnih.gov
Bioconjugation ReactionsSite for functionalizationReactivity of the iodinated phenol for chemical modification researchgate.netrsc.org

De Novo Design and Virtual Screening Approaches Utilizing Iodinated Amino Acid Fragments

The unique properties of halogenated amino acids, including iodinated tyrosine derivatives, make them valuable tools in computational drug discovery, particularly in fragment-based drug design (FBDD) and de novo design. nih.govfrontiersin.org FBDD is a method where small, low-molecular-weight molecules ("fragments") are screened for binding to a biological target. nih.govdrughunter.com These weakly binding hits then serve as starting points for "growing" or linking into more potent, drug-like lead compounds. frontiersin.orgnih.gov

Iodinated amino acid fragments, derived conceptually or synthetically from molecules like this compound, are incorporated into fragment libraries for virtual screening. nih.gov Virtual screening employs computer models of a target protein to dock and score vast numbers of fragments, identifying those with favorable binding energies and interaction geometries. nih.gov The iodine atom in the fragment is particularly useful in this context for several reasons:

Probing Interactions: It can form specific halogen bonds, providing a unique interaction not possible with standard amino acids. acs.org

Structural Marker: Its high electron density makes it a heavy atom, which is useful for experimental validation of binding modes using X-ray crystallography. nih.gov

Modulating Properties: It systematically modifies the steric size and hydrophobicity of the fragment, allowing for a precise exploration of the chemical space within a binding pocket. nih.gov

Table 3: Application of Iodinated Fragments in Computational Drug Design

Design ApproachRole of Iodinated FragmentKey AdvantagesRepresentative Finding
Virtual Screening Library ComponentIncreased chemical diversity, specific probing of halogen-binding pockets.Identification of initial hits with unique binding modes. nih.gov
Fragment-Based Drug Design (FBDD) Starting ScaffoldProvides a validated starting point with a defined binding mode for "growing" into a lead compound.Enables efficient optimization of potency and physicochemical properties. nih.govdrughunter.com
De Novo Design Building BlockAllows for the algorithmic creation of novel ligands incorporating halogen bonds.Discovery of novel binders and catalysts by leveraging non-natural modalities. acs.org
Protein Engineering Structural ProbeUsed to assess protein plasticity and engineer proteins with enhanced stability or function.Halogenation allows for sub-angstrom level perturbation of protein structure. nih.gov

Future Directions and Emerging Research Avenues for Boc D Tyr 3 I Oh Derivatives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of specialized amino acid derivatives like Boc-D-Tyr(3-I)-OH is continuously evolving. The focus is shifting from traditional batch chemistries towards more efficient, sustainable, and scalable methods that offer high stereochemical control.

Chemoenzymatic Approaches for Stereoselective Synthesis

The pursuit of enantiomerically pure compounds is paramount in pharmaceutical and biological research. Chemoenzymatic strategies, which combine the selectivity of biocatalysts with the practicality of chemical synthesis, offer a promising avenue for producing this compound and its derivatives with high stereoselectivity. researchgate.netacs.org Enzymes such as lipases have demonstrated remarkable efficacy in the kinetic resolution of protected amino acids and related structures, selectively acylating or hydrolyzing one enantiomer over the other. researchgate.net For instance, lipases from Pseudomonas fluorescens or Candida antarctica have been successfully used in the stereoselective acylation and alcoholysis of similar heterocyclic building blocks. researchgate.net

Future methodologies could involve employing engineered enzymes, such as tyrosine decarboxylases, in cascade reactions. nih.gov A potential pathway could involve the enzymatic resolution of a suitable precursor, followed by a highly regioselective chemical iodination step. This approach not only ensures high enantiomeric purity but also aligns with the principles of green chemistry by utilizing mild, aqueous reaction conditions and reducing the reliance on hazardous reagents and protecting group manipulations. nih.gov

Flow Chemistry and Automated Synthesis Applications

Flow chemistry and automated synthesis platforms are revolutionizing the production of complex molecules. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for high-throughput synthesis. The application of fully-automated continuous flow systems has been demonstrated for the synthesis of other tyrosine derivatives, achieving complete conversion in minutes. nih.gov

Adapting the synthesis of this compound to a flow chemistry setup could streamline its production. Key steps, such as the iodination of Boc-D-tyrosine, could be performed in a continuous reactor, allowing for precise control of reaction time, temperature, and stoichiometry. This would minimize the formation of by-products and facilitate purification. Furthermore, this compound is a critical building block for Boc solid-phase peptide synthesis (SPPS), an inherently automated process for creating peptides. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Integrating the flow synthesis of the monomer directly with automated SPPS platforms could create a seamless "synthesis-to-sequence" workflow for producing custom iodinated peptides for research applications.

Expansion of Applications in Chemical Biology and Research Tool Development

The unique properties of the iodine atom—its size, potential for halogen bonding, and utility as a site for radiolabeling—make this compound an invaluable tool for probing biological systems.

New Target Identification and Validation Strategies

Incorporating 3-iodotyrosine into peptides allows for the fine-tuning of their structure and interactions with biological targets. Research has shown that iodinating a tyrosine residue within an enzyme-responsive peptide can significantly alter its conformation and susceptibility to enzymatic cleavage. nih.gov For example, the introduction of 3-iodotyrosine into peptide sequences designed for matrix metalloproteinase-9 (MMP-9) was found to enhance hydrolysis by the enzyme. nih.gov This unexpected enhancement suggests that the iodine atom, through halogen bonding and steric effects, can pre-organize the peptide into a more favorable conformation for binding to the enzyme's active site.

This principle can be broadly applied to identify and validate new biological targets. By systematically replacing tyrosine with 3-iodotyrosine in bioactive peptides or protein fragments, researchers can map critical interactions and understand structure-activity relationships. Furthermore, hypervalent iodine reagents are emerging as powerful tools for the late-stage functionalization of peptides and proteins, enabling the attachment of various payloads to tyrosine residues under physiological conditions. researchgate.net Derivatives of this compound could be used to create libraries of modified peptides to screen for new biological activities and validate potential therapeutic targets.

Design of Advanced Molecular Probes for Cellular Imaging and Diagnostics (Excluding clinical data)

The development of molecular probes for imaging is a cornerstone of modern chemical biology. This compound is an ideal precursor for creating a variety of probes due to the versatility of its iodine substituent.

Radiolabeled Probes: The 3-iodo position is a chemically convenient site for introducing radioisotopes of iodine, such as 123I, 125I, or 131I. mdpi.com This allows for the synthesis of radiolabeled peptides and small molecules for use in single-photon emission computed tomography (SPECT) imaging research. mdpi.com These probes can be designed to bind to specific receptors or enzymes, enabling the visualization of biological processes in cellular models.

X-ray Visible Scaffolds: The high atomic number of iodine makes it radiopaque. This property has been exploited to create X-ray visible protein scaffolds by selectively iodinating tyrosine residues. nih.gov This method provides a simple, cost-effective way to track the location and integrity of biomaterials in ex vivo and preclinical models using standard X-ray imaging techniques. nih.gov

Fluorescent Probes: The introduction of an iodotyrosine residue can influence the intrinsic fluorescence of a peptide. nih.gov Studies have shown that the fluorescence intensity of peptides containing 3-iodotyrosine can be significantly different from their non-iodinated counterparts, suggesting changes in the local environment and intermolecular interactions. nih.gov This phenomenon can be harnessed to design "turn-on" or "turn-off" fluorescent probes where a change in fluorescence signals an enzymatic cleavage event or a binding interaction.

Integration with Advanced Bio-Analytical Platforms

The unique physicochemical properties imparted by the iodine atom in this compound derivatives make them highly compatible with a range of advanced bio-analytical techniques. Future research will likely focus on designing derivatives specifically tailored for enhanced performance on these platforms.

Mass Spectrometry (MS): The presence of iodine, with its distinctive isotopic signature, simplifies the identification of iodinated peptides in complex biological mixtures using mass spectrometry. This facilitates quantitative studies of enzyme kinetics and proteomics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The large iodine atom perturbs the local electronic environment, which can be detected by NMR. This can provide valuable structural information about peptide conformation and binding interfaces.

X-ray Crystallography: As a heavy atom, iodine is exceptionally useful in X-ray crystallography for solving the phase problem, which is often a bottleneck in determining the three-dimensional structure of proteins and protein-ligand complexes. Incorporating a 3-iodotyrosine residue can aid in the structural elucidation of novel biological targets.

Surface-Based Analytics: Peptides containing this compound derivatives can be immobilized on surfaces for use in platforms like Surface Plasmon Resonance (SPR) or bio-layer interferometry (BLI). These techniques allow for the real-time, label-free analysis of biomolecular interactions, providing quantitative data on binding affinity and kinetics.

By designing and synthesizing novel derivatives of this compound, researchers can continue to push the boundaries of chemical synthesis, molecular imaging, and bio-analytical science.

Microfluidics and High-Throughput Screening Technologies

Microfluidic systems, which manipulate minute volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offer a transformative platform for high-throughput screening (HTS) of compounds like this compound derivatives. polimi.itmdpi.com These systems provide numerous advantages, including reduced reagent consumption, faster analysis times, and the ability to mimic physiological conditions more accurately than traditional static assays. polimi.itresearchgate.net

The integration of microfluidics with protein arrays allows for the screening of thousands of protein-ligand interactions simultaneously. nih.govnih.gov For instance, a method for the direct detection of tyrosine autophosphorylation using integrated microfluidics has been developed, showcasing the platform's capability to handle complex biological assays. nih.govnih.gov This technology could be adapted to screen libraries of this compound derivatives for their effects on kinase activity or other enzymatic processes. The ability to create concentration gradients of test compounds within microfluidic devices is another powerful feature, enabling the study of dose-dependent effects in a single experiment. polimi.itresearchgate.net

Table 1: Advantages of Microfluidics in High-Throughput Screening

Feature Advantage Relevance for this compound Derivatives
Low Volume Reduces consumption of expensive reagents and valuable compound libraries. polimi.it Cost-effective screening of numerous synthesized derivatives.
High Throughput Enables rapid screening of thousands of interactions in parallel. mdpi.comnih.gov Accelerated discovery of lead compounds.
Dynamic Conditions Allows for perfusion and the application of shear forces, mimicking in vivo environments. polimi.itresearchgate.net More physiologically relevant assessment of compound activity.
Gradient Generation Facilitates the study of concentration-dependent effects in a single chip. polimi.it Efficient determination of structure-activity relationships.

| Compartmentalization | Isolates individual reactions, preventing cross-contamination. polimi.itnih.gov | Accurate analysis of specific molecular interactions. |

Future research will likely focus on developing more sophisticated "organ-on-a-chip" models to test the effects of this compound derivatives in a multi-cellular, tissue-like context, providing deeper insights into their biological activity and potential therapeutic applications. mdpi.com

Single-Molecule Detection Techniques for Interaction Studies

Understanding the precise nature of the interaction between a ligand and its target is fundamental to drug design. Single-molecule detection techniques offer unprecedented resolution to probe these interactions one molecule at a time. Methods such as single-molecule fluorescence and recognition tunneling are emerging as powerful tools for characterizing the binding kinetics and conformational changes associated with ligand-receptor engagement. acs.orgnih.gov

Single-molecule fluorescence-based methods can be used to identify peptides and distinguish between minute structural differences, such as post-translational modifications or the presence of epimerized residues. acs.orguzh.ch By labeling a this compound-containing peptide with a fluorescent probe, researchers could directly observe its binding to a target protein, providing data on association and dissociation rates.

Recognition tunneling, a technique that measures the electron tunneling current as a single molecule is trapped between two electrodes, can identify individual amino acids and even their enantiomers (D vs. L forms). nih.gov This approach could potentially be used to sequence peptides containing unnatural amino acids like this compound or to study its interaction with a target protein at the single-molecule level.

Table 2: Emerging Single-Molecule Detection Techniques

Technique Principle Potential Application for this compound
Single-Molecule Fluorescence Detects fluorescence from individual labeled molecules to study their behavior and interactions. acs.orguzh.ch Quantifying the binding affinity and kinetics of derivatives to their targets.
Recognition Tunneling Measures the electronic "fingerprint" of a single molecule as it passes through a nanoscopic gap between electrodes. nih.gov Identifying and characterizing individual modified amino acids and their interactions.

| Nanopore Sensing | Measures changes in ionic current as a molecule passes through a nanopore, allowing for characterization and detection. nih.gov | Detecting specific peptides containing the modified tyrosine from complex mixtures. |

These cutting-edge techniques are poised to provide a granular view of the molecular interactions involving this compound derivatives, facilitating a more rational approach to their design and optimization.

Exploration of Structure-Function Relationships Beyond Classical Receptors

The unique structural features of this compound, namely the bulky tert-butyloxycarbonyl (Boc) protecting group, the D-chiral center, and the iodine atom, suggest that its derivatives may interact with proteins in ways that extend beyond simple orthosteric binding to classical receptors. Future research will increasingly explore more complex modes of action, such as allosteric modulation and polypharmacology.

Allosteric Modulation Studies of Protein Targets

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.govnih.gov This can result in either positive allosteric modulation (PAM), where the effect of the endogenous ligand is enhanced, or negative allosteric modulation (NAM), where it is diminished. nih.govpnas.org Allosteric modulators offer several advantages over orthosteric ligands, including greater subtype selectivity and a ceiling effect that can improve safety. nih.govpnas.org

The introduction of an iodinated D-tyrosine into a peptide or small molecule could facilitate binding to allosteric sites. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity. researchgate.net The D-amino acid configuration can confer resistance to proteolysis and may orient the molecule optimally for interaction with an allosteric pocket. nih.govljmu.ac.uk

Future studies could involve screening libraries of this compound derivatives against various protein targets, including G protein-coupled receptors (GPCRs) and enzymes, to identify allosteric modulators. nih.gov Techniques like X-ray crystallography and cryo-electron microscopy, combined with computational modeling, will be crucial for identifying the allosteric binding sites and understanding the structural basis of modulation.

Multi-Target Ligand Design and Polypharmacology Concepts

Polypharmacology is a paradigm in drug discovery that focuses on designing single chemical entities that can interact with multiple biological targets. researchgate.net This approach is particularly relevant for complex, multifactorial diseases where modulating a single target may be insufficient. researchgate.net

Research in this area would involve integrating computational design with extensive biological screening. By creating a "target-hopping" library of iodinated D-tyrosine derivatives, it may be possible to identify compounds with a desired polypharmacological profile, for instance, a dual inhibitor of two different kinases or a compound that modulates a receptor and an enzyme involved in the same disease pathway.

The development of D-amino acid-containing peptides with enhanced stability and the ability to target multiple proteins represents a promising frontier in therapeutic design. nih.govnih.gov The unique chemical space offered by compounds like this compound provides a rich starting point for the rational design of next-generation multi-target therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-D-Tyr(3-I)-OH, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : this compound is typically synthesized via iodination of Boc-D-Tyr-OH using iodine and oxidizing agents (e.g., N-iodosuccinimide) under controlled pH and temperature. Enantiomeric purity can be assessed using chiral HPLC with a Chirobiotic T column, and optimized by adjusting solvent polarity (e.g., acetonitrile/water ratios) and reaction time. Monitoring reaction progress via 1^1H NMR for iodination at the 3-position of the tyrosine aromatic ring is critical .

Q. How does this compound stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Stability studies should include accelerated degradation testing under UV light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C). Analyze decomposition products using LC-MS and quantify residual this compound via reverse-phase HPLC with a C18 column. Store the compound in amber vials at -20°C under inert gas to minimize deiodination and tert-butyloxycarbonyl (Boc) cleavage .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm iodination at the 3-position (aromatic proton signals at δ 7.1–7.3 ppm) and Boc-group integrity (quaternary carbon at δ 80–85 ppm). FT-IR can validate carbonyl stretching (C=O at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C14_{14}H18_{18}INO5_5) .

Advanced Research Questions

Q. How does the steric and electronic effects of the 3-iodo group influence this compound’s reactivity in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Conduct SPPS trials using Fmoc/t-Bu chemistry, comparing coupling efficiencies (via Kaiser test) of this compound with non-halogenated analogs. Analyze steric hindrance using molecular dynamics simulations (e.g., GROMACS) and electronic effects via density functional theory (DFT) calculations. Optimize coupling using activators like HATU/DIPEA in DMF .

Q. What are the mechanistic pathways for deiodination of this compound under physiological conditions, and how can this inform drug design?

  • Methodological Answer : Simulate physiological buffers (pH 7.4, 37°C) and monitor deiodination via ICP-MS for iodine release. Identify intermediates using tandem MS/MS. Compare with tyrosine derivatives modified with bromine or chlorine to evaluate halogen stability. Apply kinetic modeling (e.g., Arrhenius plots) to predict in vivo behavior .

Q. How can contradictions in reported solubility data for this compound be resolved?

  • Methodological Answer : Re-evaluate solubility in DMSO, DMF, and aqueous buffers using nephelometry and UV-Vis spectrophotometry (λ = 280 nm). Control for batch-to-batch variability by synthesizing multiple lots under identical conditions. Cross-validate results with thermogravimetric analysis (TGA) to detect hygroscopicity effects .

Data Contradiction and Optimization Strategies

Q. Why do this compound-based peptides exhibit variable biological activity in receptor-binding assays?

  • Methodological Answer : Perform SPR (surface plasmon resonance) to quantify binding affinities, correlating with HPLC-purified peptide purity (>95%). Use circular dichroism (CD) to assess secondary structural changes induced by iodination. Control for iodine’s redox activity by incorporating antioxidants (e.g., TCEP) in assay buffers .

Q. What strategies mitigate racemization during this compound incorporation into chiral peptides?

  • Methodological Answer : Optimize coupling conditions by reducing base strength (e.g., replace DIEA with NMM) and lowering temperature (0–4°C). Monitor racemization via Marfey’s reagent derivatization followed by HPLC. Use mixed solvents (e.g., DCM/DMF) to balance solubility and reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.